5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups, including a chloro(difluoro)methyl group, a sulfonyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:
Formation of the pyrazol ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazol ring using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Addition of the chloro(difluoro)methyl group: This can be done using chlorodifluoromethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted pyrazol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry
Agrochemicals: It can be used in the formulation of pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The chloro(difluoro)methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol: shares similarities with other pyrazol derivatives such as:
Uniqueness
- The presence of the chloro(difluoro)methyl group distinguishes it from other pyrazol derivatives, potentially enhancing its biological activity and stability.
- The combination of functional groups in this compound provides a unique set of chemical properties, making it versatile for various applications.
Properties
Molecular Formula |
C12H17ClF2N4O3S |
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Molecular Weight |
370.80 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C12H17ClF2N4O3S/c1-5-18-9(4)10(8(3)17-18)23(21,22)19-11(20,12(13,14)15)6-7(2)16-19/h20H,5-6H2,1-4H3 |
InChI Key |
FYLPDVQTTMKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)Cl)O)C |
Origin of Product |
United States |
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